molecular formula C8H7BrN4 B2467758 4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline CAS No. 882517-93-3

4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline

Cat. No. B2467758
Key on ui cas rn: 882517-93-3
M. Wt: 239.076
InChI Key: OCWUWXKYIUUICS-UHFFFAOYSA-N
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Patent
US07507728B2

Procedure details

To a well stirred slurry of 9-bromo-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one (32.0 g, 171 mmol) in ethylene glycol (146 mL) which was heated at 100° C., was added aqeous NaOH (32%, 22.4 mL, 241 mmol). The slurry was heated at 140° C. for 17.5 h. The resulting solution was cooled to 27° C. and the product began to crystallize. Water (146 mL) and 1-octanol (1.73 mL) were added and the pH of the suspension was adjusted to 6.5 by the slow addition of glacial acetic acid (14 mL). The resulting slurry was stirred for 30 min, the solid was collected by filtration and washed with water and 2-propanol. Drying in vacuo afforded the title compound (25.2 g, 87%) as a light yellow solid. MS: m/e=239.0/241.1 [M+H+].
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
146 mL
Type
solvent
Reaction Step One
Name
Quantity
22.4 mL
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:9]2[NH:8]C(=O)[N:6]3[N:13]=[CH:14][N:15]=[C:5]3[C:4]=2[CH:3]=1.[OH-].[Na+]>C(O)CO>[Br:1][C:2]1[CH:11]=[CH:10][C:9]([NH2:8])=[C:4]([C:5]2[NH:6][N:13]=[CH:14][N:15]=2)[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
BrC1=CC=2C=3N(C(NC2C=C1)=O)N=CN3
Name
Quantity
146 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
22.4 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to 27° C.
CUSTOM
Type
CUSTOM
Details
to crystallize
ADDITION
Type
ADDITION
Details
Water (146 mL) and 1-octanol (1.73 mL) were added
ADDITION
Type
ADDITION
Details
the pH of the suspension was adjusted to 6.5 by the slow addition of glacial acetic acid (14 mL)
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with water and 2-propanol
CUSTOM
Type
CUSTOM
Details
Drying in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)N)C=1NN=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 25.2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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